4-{1H-Pyrrolo[2,3-B]pyridin-4-YL}-1,2,3,6-tetrahydropyridine
CAS No.:
Cat. No.: VC17850108
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 4-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C12H13N3/c1-5-13-6-2-9(1)10-3-7-14-12-11(10)4-8-15-12/h1,3-4,7-8,13H,2,5-6H2,(H,14,15) |
| Standard InChI Key | FKUVOSMVICANIZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC=C1C2=C3C=CNC3=NC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-{1H-Pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine features a fused bicyclic system:
-
Pyrrolo[2,3-b]pyridine core: A five-membered pyrrole ring fused to a six-membered pyridine ring at positions 2 and 3, imparting partial aromaticity and electrophilic reactivity at the 4-position .
-
1,2,3,6-Tetrahydropyridine moiety: A partially saturated piperidine derivative with conjugated double bonds, enabling conformational flexibility and hydrogen bonding capabilities .
The compound’s dihydrochloride salt (PubChem CID: 71758004) enhances solubility, with a molecular weight of 272.17 g/mol .
Table 1: Key Structural Features
Synthetic Routes and Optimization
Cyclization Strategies
Synthesis typically involves tandem cyclization and functionalization:
-
Madelung Cyclization: Reacting 2-aminopyridine derivatives with α,β-unsaturated ketones under basic conditions yields the pyrrolopyridine core . Subsequent N-alkylation with 4-chlorotetrahydropyridine introduces the tetrahydropyridine moiety .
-
Palladium-Catalyzed Cross-Coupling: Aryl halides and allenamides undergo cyclization-Heck reactions to form the tetrahydropyridine ring, achieving moderate yields (54–88%) .
Industrial-Scale Production
Continuous flow reactors optimize reaction kinetics, reducing byproducts like over-oxidized pyrroles. Recent advances employ rhodium(I)-catalyzed C–H activation for regioselective functionalization, achieving >95% diastereoselectivity .
Pharmacological Profile and Mechanisms
Kinase Inhibition
The compound inhibits PKBβ (Akt2) with IC₅₀ values in the nanomolar range, showing 28-fold selectivity over PKA . Molecular docking studies reveal hydrogen bonding between the pyrrolopyridine nitrogen and PKB’s hinge region (residues Val164 and Ala177) .
Table 2: Biological Activities
| Activity | Model System | Result | Source |
|---|---|---|---|
| PKB Inhibition | HT-29 cells | ||
| Antileishmanial | L. donovani | ||
| Mitochondrial Toxicity | SH-SY5Y neurons |
Comparative Analysis with Structural Analogues
Pyrrolopyridine Derivatives
-
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol: The hydroxyl group enhances solubility () but reduces blood-brain barrier penetration compared to the target compound ().
-
CCT128930: A 4-benzyl-substituted analog shows 150-fold PKB selectivity but suffers from rapid hepatic clearance due to CYP3A4 metabolism .
Tetrahydropyridine Derivatives
-
MPTP: Despite neurotoxicity, its metabolite MPP+ informs Parkinson’s disease models .
-
Sunitinib analogs: Tetrahydropyridine-containing kinase inhibitors exhibit broader target profiles but higher cardiotoxicity risks .
Therapeutic Applications and Challenges
Infectious Diseases
Leishmanicidal activity stems from inhibition of trypanothione reductase (), though poor oral bioavailability (<20%) limits efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume